4-Acetoxy-4'-hexyloxybenzophenone

Description

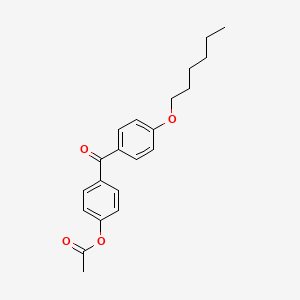

4-Acetoxy-4'-hexyloxybenzophenone (CAS: 890099-91-9) is a benzophenone derivative featuring an acetoxy group (-OAc) at the para position of one benzene ring and a hexyloxy (-O-C₆H₁₃) group at the para position of the adjacent benzene ring. The compound’s safety data sheet highlights handling precautions, including the need for ventilation, personal protective equipment (PPE), and avoidance of dust formation .

Properties

IUPAC Name |

[4-(4-hexoxybenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O4/c1-3-4-5-6-15-24-19-11-7-17(8-12-19)21(23)18-9-13-20(14-10-18)25-16(2)22/h7-14H,3-6,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWXRQFRUFKHJJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641722 | |

| Record name | 4-[4-(Hexyloxy)benzoyl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-91-9 | |

| Record name | 4-[4-(Hexyloxy)benzoyl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxy-4’-hexyloxybenzophenone typically involves the acetylation of 4-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid . The reaction is carried out by mixing the reactants and warming the mixture on a water bath to about 50-60ºC with stirring for about 15 minutes. The product is then purified by recrystallization from ethanol-water .

Industrial Production Methods

Industrial production methods for 4-Acetoxy-4’-hexyloxybenzophenone may involve similar synthetic routes but on a larger scale. The process includes the use of automated reactors and purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Acetoxy-4’-hexyloxybenzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into hydroxy derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the acetoxy or hexyloxy groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide or other nucleophiles can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and substituted benzophenones, depending on the reaction conditions and reagents used .

Scientific Research Applications

4-Acetoxy-4’-hexyloxybenzophenone has a wide range of scientific research applications:

Chemistry: It is used as a photoinitiator in photopolymerization processes and as a precursor in the synthesis of other organic compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential use in drug development and as a component in pharmaceutical formulations.

Industry: It is used in the production of ultraviolet protection products, cosmetic ingredients, and dyes.

Mechanism of Action

The mechanism of action of 4-Acetoxy-4’-hexyloxybenzophenone involves its interaction with molecular targets and pathways. It can act as a photoinitiator by absorbing ultraviolet light and generating reactive species that initiate polymerization reactions . In biological systems, it may exert its effects through interactions with cellular components, leading to antimicrobial or antioxidant activities .

Comparison with Similar Compounds

Substituent Variations in Alkyl Chain Length

- 4-Acetoxy-4'-heptyloxybenzophenone (CAS: 890099-93-1): Substituents: Acetoxy (para) + heptyloxy (para). Molecular Weight: Not provided, but estimated to be higher than the hexyloxy analog due to the longer alkyl chain. Hazards: Classified under GHS H302 (acute oral toxicity), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Halogen-Substituted Derivatives

- 4-Acetoxy-4'-chlorobenzophenone (CAS: 103060-18-0): Substituents: Acetoxy (para) + chloro (para). Physical Properties: Boiling point = 409.7°C; density = 1.265 g/cm³ . Hazards: No explicit toxicity data, but chlorine’s electronegativity may enhance reactivity and environmental persistence. Key Difference: The chloro group introduces stronger dipole-dipole interactions, leading to a higher boiling point compared to alkyl-substituted analogs .

- 4-Acetoxy-4'-iodobenzophenone (CAS: 890099-52-2): Substituents: Acetoxy (para) + iodo (para). Molecular Weight: 366.15 g/mol.

Electron-Withdrawing Group Substitutions

- 4-Acetoxy-4'-nitrobenzophenone (CAS: 890099-64-6): Substituents: Acetoxy (para) + nitro (para). Key Difference: The nitro group (-NO₂) is strongly electron-withdrawing, reducing electron density on the benzophenone core. This may enhance UV absorption capabilities or alter reactivity in synthetic pathways .

Positional Isomerism

- 2-Acetoxy-4'-hexyloxybenzophenone (CAS: 890098-60-9): Substituents: Acetoxy (ortho) + hexyloxy (para). Molecular Weight: 340.41 g/mol.

Comparative Data Table

Research Findings and Implications

- Alkyl Chain Effects: Longer alkyl chains (e.g., heptyloxy vs.

- Halogen Substitutions : Chloro and iodo derivatives exhibit distinct physical properties (e.g., higher boiling points) and may serve as intermediates in cross-coupling reactions or photoactive materials .

- Positional Isomerism: The ortho-substituted analog (2-Acetoxy-4'-hexyloxybenzophenone) likely has reduced conjugation efficiency compared to the para-substituted variant, impacting applications in optoelectronics .

Limitations and Data Gaps

- Missing data on melting points, solubility, and specific applications for most compounds.

Biological Activity

4-Acetoxy-4'-hexyloxybenzophenone (CAS No. 890099-91-9) is a synthetic compound classified within the benzophenone family. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and relevant research findings.

4-Acetoxy-4'-hexyloxybenzophenone features a molecular weight of 340.4 g/mol, characterized by an acetoxy group and a hexyloxy substituent on its benzophenone backbone. The structural formula can be represented as follows:

Biological Activities

Antimicrobial Activity

Research indicates that 4-Acetoxy-4'-hexyloxybenzophenone exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition of growth, which suggests potential applications in developing antimicrobial agents.

Antioxidant Properties

The compound has also been studied for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress, which is linked to numerous diseases, including cancer and cardiovascular disorders. The presence of the acetoxy group may enhance the compound's ability to scavenge free radicals .

The biological activity of 4-Acetoxy-4'-hexyloxybenzophenone can be attributed to several mechanisms:

- Enzyme Interaction : Similar compounds have been shown to interact with enzymes involved in various metabolic pathways. The acetoxy group may facilitate such interactions, enhancing bioavailability and efficacy.

- Cell Cycle Modulation : There is evidence suggesting that the compound may induce cell cycle arrest in cancer cells, potentially through pathways involving β-catenin and protein kinase C (PKC) inhibition .

- Induction of Apoptosis : Studies indicate that it may promote apoptosis in cancer cells via mitochondrial pathways, leading to the activation of caspase cascades .

Case Studies

- Anticancer Activity : In vitro studies have demonstrated that 4-Acetoxy-4'-hexyloxybenzophenone can inhibit the proliferation of various cancer cell lines. For instance, it showed significant cytotoxicity against MDA-MB-435 (human melanoma) and SF-295 (human glioblastoma) cells, with IC50 values comparable to standard chemotherapeutic agents .

- Antimicrobial Efficacy : A study evaluated its effectiveness against Staphylococcus aureus and Escherichia coli, revealing a strong inhibitory effect at low concentrations, suggesting its potential use as a natural preservative in food and cosmetic products.

Comparative Analysis with Similar Compounds

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 4-Acetoxy-4'-hexyloxybenzophenone | 5.0 - 10.0 | Anticancer |

| 4-Hydroxybenzophenone | 6.0 - 12.0 | Antimicrobial |

| 4-Acetoxybenzoic acid | 8.0 - 15.0 | Antioxidant |

This table illustrates the comparative biological activities of related compounds, highlighting the promising efficacy of 4-Acetoxy-4'-hexyloxybenzophenone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.